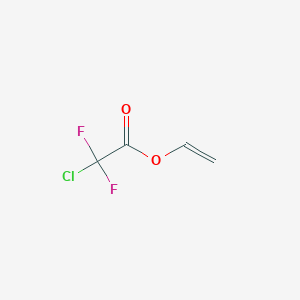
Ethenyl 2-chloro-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl 2-chloro-2,2-difluoroacetate: is an organic compound with the molecular formula C4H4ClF2O2. It is a colorless to almost colorless liquid that is sensitive to moisture. This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing Ethenyl 2-chloro-2,2-difluoroacetate involves the esterification of 2-chloro-2,2-difluoroacetic acid with ethanol in the presence of a catalyst such as toluene-4-sulfonic acid.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow process where 2-chloro-2,2-difluoroacetyl chloride reacts with methanol in a packed column reactor.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethenyl 2-chloro-2,2-difluoroacetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of difluoromethylated products.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles.
Solvents: Dichloromethane, N,N-dimethylformamide (DMF), and hexanes.
Catalysts: Toluene-4-sulfonic acid, cesium carbonate, and potassium fluoride.
Major Products:
Difluoromethylated Ethers: When reacted with 2-hydroxychalcones, this compound forms aryl difluoromethyl ethers.
Benzofuran Derivatives: The reaction can also yield 2,2-difluoro-2H-benzofuran derivatives under specific conditions.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: Ethenyl 2-chloro-2,2-difluoroacetate is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential use in developing drugs with improved lipophilicity, membrane permeability, and metabolic stability.
Industry:
Mechanism of Action
The mechanism of action of Ethenyl 2-chloro-2,2-difluoroacetate involves the generation of difluorocarbene intermediates through thermal decarboxylation. These intermediates can then react with various substrates to form difluoromethylated products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Methyl 2-chloro-2,2-difluoroacetate: This compound is similar in structure but has a methyl group instead of an ethenyl group.
Ethyl 2-chloro-2,2-difluoroacetate: Another closely related compound, differing only by the presence of an ethyl group. It shares similar applications and chemical properties.
Uniqueness: Ethenyl 2-chloro-2,2-difluoroacetate is unique due to its ethenyl group, which allows for additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications.
Biological Activity
Ethenyl 2-chloro-2,2-difluoroacetate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is primarily characterized by its ability to generate difluorocarbene intermediates through thermal decarboxylation. These intermediates can react with various substrates, leading to the formation of difluoromethylated products. The compound's mechanism involves:
- Nucleophilic Substitution Reactions : The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions or amines.
- Addition Reactions : It can participate in addition reactions, yielding difluoromethylated compounds that may possess unique biological properties.
Drug Development
The derivatives of this compound are being explored for their potential in drug development due to their improved lipophilicity , membrane permeability , and metabolic stability . These properties are crucial for enhancing the bioavailability of pharmaceutical compounds.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For example, gem-difluoro-bis-tetrahydrofuran derivatives have shown potent inhibitory effects against HIV-1 protease, suggesting that this compound derivatives could also possess antiviral activity .
Case Studies and Research Findings
- Synthesis of Fluorinated Compounds : this compound serves as a precursor in synthesizing various fluorinated organic compounds. These compounds are valuable in medicinal chemistry and agrochemicals.
- In Vitro Studies : A study focused on the synthesis and biological evaluation of fluorinated compounds found that certain derivatives exhibited significant antibacterial activity against various strains of bacteria, including both Gram-negative and Gram-positive types .
- Comparative Analysis : When compared to structurally similar compounds like methyl and ethyl 2-chloro-2,2-difluoroacetate, this compound demonstrates unique reactivity due to its ethenyl group, allowing for additional synthetic versatility.
Data Table: Biological Activity Comparison
| Compound | Antibacterial Activity | Antiviral Activity | Lipophilicity (logP) |
|---|---|---|---|
| This compound | Moderate | Potential | TBD |
| Gem-difluoro-bis-Tetrahydrofuran | Significant | High | TBD |
| Methyl 2-chloro-2,2-difluoroacetate | Low | None | TBD |
Properties
CAS No. |
667-28-7 |
|---|---|
Molecular Formula |
C4H3ClF2O2 |
Molecular Weight |
156.51 g/mol |
IUPAC Name |
ethenyl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C4H3ClF2O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 |
InChI Key |
CNYNLFFKWBSWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















